7-Amino-4-ethyl-1H-indole-3-carbonitrile

Catalog No.
S13990707
CAS No.
M.F
C11H11N3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-ethyl-1H-indole-3-carbonitrile

Product Name

7-Amino-4-ethyl-1H-indole-3-carbonitrile

IUPAC Name

7-amino-4-ethyl-1H-indole-3-carbonitrile

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C11H11N3/c1-2-7-3-4-9(13)11-10(7)8(5-12)6-14-11/h3-4,6,14H,2,13H2,1H3

InChI Key

MFNFAOWVXPZKSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CNC2=C(C=C1)N)C#N

7-Amino-4-ethyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, characterized by its unique structure that includes an amino group, an ethyl substituent, and a carbonitrile group. The molecular formula for this compound is C11H12N4C_{11}H_{12}N_4, and it is recognized for its potential biological activities and applications in medicinal chemistry. The indole ring system, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes to the compound's reactivity and interaction with biological systems.

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
  • Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
  • Electrophilic Substitution: The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.

The biological activity of 7-amino-4-ethyl-1H-indole-3-carbonitrile is significant, particularly in the fields of pharmacology and biochemistry. Indole derivatives are known for their diverse pharmacological properties, including:

  • Antiviral Activity: Some studies suggest that indole derivatives exhibit antiviral effects by interfering with viral replication mechanisms.
  • Anti-inflammatory Properties: These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Anticancer Activity: Research indicates that this compound can influence cell signaling pathways associated with cancer cell proliferation and apoptosis. It has been shown to inhibit specific kinases involved in cancer progression.

The synthesis of 7-amino-4-ethyl-1H-indole-3-carbonitrile typically involves multi-step processes. A common method includes:

  • Formation of Indole Derivative: Starting from 3-ethylindole, a cyano group is introduced through reaction with cyanide under basic conditions.
  • Ammonolysis: The resulting cyano derivative is then reacted with ammonia to yield 7-amino-4-ethyl-1H-indole-3-carbonitrile.

This synthetic route allows for the efficient construction of the desired compound while maintaining good yields.

7-Amino-4-ethyl-1H-indole-3-carbonitrile has several applications:

  • Pharmaceutical Development: Its potential as an antiviral and anticancer agent makes it a candidate for drug development.
  • Biochemical Research: The compound can be used in studies exploring cellular mechanisms and signaling pathways.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials or catalysts.

Interaction studies have shown that 7-amino-4-ethyl-1H-indole-3-carbonitrile can bind to various biomolecules, influencing their activity. For instance:

  • Kinase Inhibition: It has been observed to inhibit certain kinases involved in cell signaling, which may contribute to its anticancer effects.
  • Receptor Binding: The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 7-amino-4-ethyl-1H-indole-3-carbonitrile. Here are some notable examples:

Compound NameStructureUnique Features
7-Amino-4-methyl-1H-indole-3-carbonitrileStructureMethyl group instead of ethyl; similar biological activity.
5-MethoxyindoleStructureMethoxy group at position 5; known for its neuroprotective effects.
Indole-3-carbinolStructureExhibits anti-cancer properties; derived from cruciferous vegetables.

Uniqueness

The uniqueness of 7-amino-4-ethyl-1H-indole-3-carbonitrile lies in its specific combination of functional groups which enhances its biological activity compared to other indole derivatives. Its ethyl substituent may influence solubility and bioavailability, potentially leading to improved therapeutic profiles in comparison to similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.095297364 g/mol

Monoisotopic Mass

185.095297364 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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